Product packaging for 6-Hepten-3-yn-2-ol, 2,6-dimethyl-(Cat. No.:CAS No. 28246-76-6)

6-Hepten-3-yn-2-ol, 2,6-dimethyl-

Cat. No.: B15180026
CAS No.: 28246-76-6
M. Wt: 138.21 g/mol
InChI Key: YHRYIGJRTPXVNC-UHFFFAOYSA-N
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Description

Structural Characterization and Chemical Classifications

6-Hepten-3-yn-2-ol, 2,6-dimethyl- is an organic compound with the molecular formula C9H14O. uni.lu Its structure is defined by a seven-carbon chain containing a carbon-carbon triple bond (an alkyne) at the third position and a carbon-carbon double bond (an alkene) at the sixth position. A hydroxyl (-OH) group is attached to the second carbon, and methyl (-CH3) groups are located at the second and sixth carbons. uni.lunih.gov This arrangement of functional groups classifies it as an enyne alcohol.

The presence of these distinct functional groups imparts a unique reactivity profile to the molecule. The hydroxyl group can participate in esterification and etherification reactions, while the alkyne and alkene moieties can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The specific placement of these groups allows for the potential for stereoisomerism, including the possibility of enantiomers due to the chiral center at the second carbon.

IdentifierValue
Molecular Formula C9H14O
IUPAC Name 2,6-dimethylhept-6-en-3-yn-2-ol
InChI 1S/C9H14O/c1-8(2)6-5-7-9(3,4)10/h10H,1,6H2,2-4H3
InChIKey YHRYIGJRTPXVNC-UHFFFAOYSA-N
SMILES CC(=C)CC#CC(C)(C)O
Monoisotopic Mass 138.10446 Da

Table 1: Identifiers for 6-Hepten-3-yn-2-ol, 2,6-dimethyl- uni.lu

Research Trajectories and Significance within Organic Chemistry

The significance of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- in organic chemistry lies primarily in its role as a versatile synthetic intermediate. The combination of alkene, alkyne, and alcohol functionalities within a single molecule provides multiple reaction sites, allowing for the construction of complex molecular architectures.

Research into compounds with similar structural motifs suggests potential applications in various fields. For instance, related enyne and polyenyne structures are precursors in the synthesis of fragrances and other specialty chemicals. researchgate.netfragranceconservatory.com The synthesis of such compounds often involves the strategic use of organometallic reagents, such as Grignard reagents, to form key carbon-carbon bonds. google.com A general synthetic approach to similar tertiary alcohols involves the reaction of a ketone with an appropriate organometallic reagent. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B15180026 6-Hepten-3-yn-2-ol, 2,6-dimethyl- CAS No. 28246-76-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28246-76-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,6-dimethylhept-6-en-3-yn-2-ol

InChI

InChI=1S/C9H14O/c1-8(2)6-5-7-9(3,4)10/h10H,1,6H2,2-4H3

InChI Key

YHRYIGJRTPXVNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC#CC(C)(C)O

Origin of Product

United States

Comprehensive Synthetic Methodologies for 6 Hepten 3 Yn 2 Ol, 2,6 Dimethyl

Development of Primary Synthetic Routes for 6-Hepten-3-yn-2-ol, 2,6-dimethyl-

The principal challenge in synthesizing 6-hepten-3-yn-2-ol, 2,6-dimethyl- lies in the selective formation of the carbon-carbon bonds that constitute its heptenynol framework. The most logical retrosynthetic disconnection points to the reaction between a propargyl-type nucleophile and a carbonyl compound. Two major classes of organometallic reagents, Grignard and organolithium compounds, are paramount for such transformations.

Grignard Reagent-Mediated Alkynylation Strategies for Alkynol Formation

A plausible and widely utilized method for the formation of alkynols is the addition of an alkynyl Grignard reagent to a ketone. In the context of synthesizing 6-hepten-3-yn-2-ol, 2,6-dimethyl-, the key precursors would be acetone (B3395972) and a Grignard reagent derived from 4-methyl-4-penten-1-yne.

The synthesis would commence with the deprotonation of the terminal alkyne, 4-methyl-4-penten-1-yne, using a suitable Grignard reagent such as ethylmagnesium bromide in an aprotic solvent like tetrahydrofuran (B95107) (THF). This acid-base reaction forms the magnesium acetylide, which is a potent nucleophile. Subsequent addition of acetone to the reaction mixture would result in the nucleophilic attack of the alkynyl carbon on the electrophilic carbonyl carbon of acetone. An acidic workup would then protonate the resulting alkoxide to yield the desired tertiary alcohol, 6-hepten-3-yn-2-ol, 2,6-dimethyl-. While specific yields for this exact reaction are not documented in the literature, similar Grignard reactions with ketones are known to proceed with high efficiency. For instance, the synthesis of the related compound 2,6-dimethyl-5-hepten-2-ol has been achieved with yields of up to 98% through the Grignard reaction of methylmagnesium iodide with 6-methyl-5-hepten-2-one. youtube.com

Table 1: Proposed Grignard Reagent-Mediated Synthesis of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-

StepReactant 1Reactant 2ReagentSolventProduct
14-methyl-4-penten-1-yneEthylmagnesium bromide-THF4-methyl-4-penten-1-ynylmagnesium bromide
24-methyl-4-penten-1-ynylmagnesium bromideAcetone-THFIntermediate alkoxide
3Intermediate alkoxideH₃O⁺ (aq)--6-Hepten-3-yn-2-ol, 2,6-dimethyl-

Organolithium-Initiated Reaction Pathways in Alkynol Synthesis

Organolithium reagents offer a powerful alternative to Grignard reagents for the synthesis of alkynols. The general strategy mirrors the Grignard approach, involving the deprotonation of a terminal alkyne followed by reaction with a ketone.

In this pathway, 4-methyl-4-penten-1-yne would be treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an inert solvent such as THF or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions. This generates the corresponding lithium acetylide. The subsequent addition of acetone to this solution would lead to the formation of the lithium alkoxide of the product. An aqueous workup, often with a mild acid like ammonium (B1175870) chloride, would then furnish 6-hepten-3-yn-2-ol, 2,6-dimethyl-. Organolithium reagents are often more reactive than their Grignard counterparts, which can be advantageous but may also lead to lower selectivity if other reactive functional groups are present.

Innovative and Sustainable Synthetic Approaches for 6-Hepten-3-yn-2-ol, 2,6-dimethyl-

While classic organometallic routes are reliable, modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. For the synthesis of alkynols like 6-hepten-3-yn-2-ol, 2,6-dimethyl-, potential areas of innovation could include:

Catalytic Methods: The development of catalytic methods that avoid the use of stoichiometric organometallic reagents would be a significant advancement. This could involve the use of transition metal catalysts to facilitate the direct addition of the terminal alkyne to the ketone.

Flow Chemistry: Implementing the synthesis in a continuous flow system could offer advantages in terms of safety, scalability, and reaction control, particularly when handling highly reactive organolithium reagents.

Use of Greener Solvents: Replacing traditional ethereal solvents with more environmentally benign alternatives is a key goal in sustainable chemistry.

Mechanistic Investigations of Reaction Pathways for 6-Hepten-3-yn-2-ol, 2,6-dimethyl- Formation

The mechanisms of both the Grignard and organolithium additions to ketones are well-established in organic chemistry.

In the Grignard reaction , the precise mechanism can be complex and may involve the Schlenk equilibrium, where the Grignard reagent exists in equilibrium with its corresponding dialkylmagnesium and magnesium halide species. The reaction with the ketone is generally considered to proceed through a six-membered ring transition state, involving one or more molecules of the Grignard reagent.

The organolithium reaction is generally more straightforward. The lithium acetylide acts as a strong nucleophile, attacking the carbonyl carbon of acetone. The reaction proceeds through a simple nucleophilic addition mechanism. The initial product is the lithium alkoxide, which is then protonated in the workup step to give the final alcohol product.

Reactivity Profiles and Transformational Chemistry of 6 Hepten 3 Yn 2 Ol, 2,6 Dimethyl

Chemical Transformations Involving the Alkyne Moiety

The internal alkyne group in 6-Hepten-3-yn-2-ol, 2,6-dimethyl- is a key site for a range of chemical reactions. While specific studies on this exact compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of similar alkynes.

One of the primary transformations is hydrogenation . Depending on the catalyst and reaction conditions, the triple bond can be selectively reduced to a cis-alkene using catalysts like Lindlar's catalyst, or fully reduced to an alkane using catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydration of the alkyne, typically catalyzed by mercury salts in acidic conditions (oxymercuration-demercuration), would be expected to yield a ketone. According to Markovnikov's rule, the oxygen atom would add to the more substituted carbon of the alkyne, though with an internal alkyne, a mixture of two regioisomeric ketones could be formed.

Hydroboration-oxidation , on the other hand, would lead to the formation of an enol that would tautomerize to an aldehyde, with the boron adding to the less sterically hindered carbon of the alkyne, resulting in anti-Markovnikov addition.

Reactions at the Hydroxyl Functional Group

The tertiary hydroxyl group in 6-Hepten-3-yn-2-ol, 2,6-dimethyl- is another key functional group that participates in a variety of reactions.

Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid or base catalyst would yield the corresponding esters.

Etherification , such as the Williamson ether synthesis, could be achieved by first deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation of the tertiary alcohol is not possible without breaking a carbon-carbon bond, a process that requires harsh conditions.

Substitution reactions can occur under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a carbocation intermediate that can then be attacked by a nucleophile.

Participation in Nucleophilic Addition Reactions

The triple bond of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- can undergo nucleophilic addition reactions. ontosight.ai These reactions are particularly effective when the alkyne is activated by an electron-withdrawing group or when a strong nucleophile is used.

For instance, the addition of organocuprates (Gilman reagents) to the alkyne could result in the formation of a new carbon-carbon bond, leading to more complex molecular structures. The regioselectivity of such additions would be influenced by steric and electronic factors within the molecule.

Oxidation Pathways and Derivative Formation

Oxidative cleavage of the alkyne bond in 6-Hepten-3-yn-2-ol, 2,6-dimethyl- can be achieved using strong oxidizing agents like ozone (O3) or potassium permanganate (B83412) (KMnO4). ontosight.ai This reaction would break the triple bond and form two carboxylic acids.

Simultaneously, the alkene moiety can also be oxidized. Ozonolysis of the terminal double bond would initially form an ozonide, which upon workup can yield an aldehyde and formaldehyde. Stronger oxidation would convert the aldehyde to a carboxylic acid.

A study on the surface-phase reaction of a structurally similar compound, dihydromyrcenol (B102105) (2,6-dimethyl-7-octen-2-ol), with ozone identified several oxidation products, including glycolaldehyde (B1209225) and 2,6-dimethyl-5-heptenal. researchgate.net This suggests that similar oxidative pathways could be expected for 6-Hepten-3-yn-2-ol, 2,6-dimethyl-.

Polymerization Tendencies and Applications in Material Science Research

The presence of both an alkene and an alkyne group suggests that 6-Hepten-3-yn-2-ol, 2,6-dimethyl- could potentially undergo polymerization. ontosight.ai The vinyl group (C=C) can participate in radical, cationic, or anionic polymerization to form a polymer with a saturated backbone and pendant alkynyl alcohol groups.

Rearrangement Reactions and Isomerization Studies

The structure of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- allows for several potential rearrangement reactions, particularly under acidic conditions. The formation of a carbocation intermediate, as mentioned in the context of substitution reactions at the hydroxyl group, could lead to Wagner-Meerwein rearrangements, where alkyl or hydride groups migrate to form a more stable carbocation.

Isomerization of the double bond from the terminal position to an internal position could also occur, especially in the presence of a suitable catalyst. Furthermore, allene-enyne rearrangements are a known class of reactions for compounds with similar functionalities, which could lead to the formation of allenic structures.

Advanced Spectroscopic and Chromatographic Techniques for 6 Hepten 3 Yn 2 Ol, 2,6 Dimethyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with the complexity of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment.

1D NMR Applications in Proton Environment Characterization

Predicted ¹H NMR Data for 6-Hepten-3-yn-2-ol, 2,6-dimethyl-

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Hydroxyl (-OH)Broad singlet1HVariable
Methyl (C2)Singlet6H~1.2-1.5
Methylene (B1212753) (C5)Triplet2H~2.3-2.5
Methylene (C4)Triplet2H~2.1-2.3
Vinylic (=CH₂)Multiplet2H~4.8-5.0
Vinylic Methyl (-C(CH₃)=)Singlet3H~1.7-1.8

Disclaimer: The data in this table is predicted based on standard chemical shift values and the structure of the compound. Actual experimental values may vary.

The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks would allow for the assignment of each proton to its specific location in the molecule. For instance, the two geminal methyl groups at the C2 position would likely appear as a sharp singlet integrating to six protons. The protons of the methylene groups would be expected to show coupling with their neighbors, resulting in triplets. The vinylic protons at the C7 position would have characteristic chemical shifts in the downfield region.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in 6-Hepten-3-yn-2-ol, 2,6-dimethyl- would give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for 6-Hepten-3-yn-2-ol, 2,6-dimethyl-

Carbon Type Predicted Chemical Shift (ppm)
Quaternary Carbon (C2)~65-75
Acetylenic Carbons (C3, C4)~80-90
Methylene Carbon (C5)~20-30
Quaternary Carbon (C6)~140-150
Vinylic Carbon (=CH₂)~110-120
Methyl Carbons (C2)~25-35
Vinylic Methyl Carbon~20-25

Disclaimer: The data in this table is predicted based on standard chemical shift values and the structure of the compound. Actual experimental values may vary.

The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., sp³, sp², sp hybridized) and its electronic environment. The acetylenic carbons would have characteristic shifts in the range of 80-90 ppm, while the vinylic carbons would appear further downfield.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for 6-Hepten-3-yn-2-ol, 2,6-dimethyl- is C₉H₁₄O, corresponding to a monoisotopic mass of approximately 138.1045 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying individual components. In the context of research involving 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, GC-MS would be employed to separate it from any impurities or other reaction products.

The sample is first vaporized and passed through a GC column, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. For unsaturated alcohols, common fragmentation pathways often involve the loss of water (M-18) and cleavage of carbon-carbon bonds adjacent to the hydroxyl group or the double/triple bonds.

Predicted Collision Cross Section (CCS) Values in Ion Mobility Spectrometry Research

Ion mobility spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation and characterization. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas.

For 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, predicted CCS values have been calculated for different adducts, which can aid in its identification in complex samples when experimental data is available for comparison.

Predicted Collision Cross Section (CCS) Values for 6-Hepten-3-yn-2-ol, 2,6-dimethyl- Adducts nih.gov

Adductm/zPredicted CCS (Ų)
[M+H]⁺139.11174134.3
[M+Na]⁺161.09368143.1
[M-H]⁻137.09718133.1
[M+NH₄]⁺156.13828153.6
[M+K]⁺177.06762140.9
[M+H-H₂O]⁺121.10172124.8
[M+HCOO]⁻183.10266148.6
[M+CH₃COO]⁻197.11831181.8
[M+Na-2H]⁻159.07913138.1
[M]⁺138.10391128.6
[M]⁻138.10501128.6

Source: PubChemLite. These values are predicted and await experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- would exhibit characteristic absorption bands corresponding to its alcohol, alkyne, and alkene functionalities.

Expected Infrared Absorption Bands for 6-Hepten-3-yn-2-ol, 2,6-dimethyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch (broad)3200-3600
Alkane (C-H)C-H Stretch2850-3000
Alkyne (-C≡C-)C≡C Stretch (weak)2100-2260
Alkene (=C-H)=C-H Stretch3010-3100
Alkene (C=C)C=C Stretch1640-1680
Alcohol (C-O)C-O Stretch1050-1260

Disclaimer: The data in this table is based on typical IR absorption frequencies for the respective functional groups. The actual experimental spectrum may show slight variations.

The broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl group. The presence of a weak band around 2100-2260 cm⁻¹ would confirm the alkyne functionality, and the bands in the 1640-1680 cm⁻¹ and 3010-3100 cm⁻¹ regions would be characteristic of the alkene group.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment and Analytical Separation Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of individual components from a mixture. In the context of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, HPLC is instrumental in assessing its purity and in performing analytical separations from reaction mixtures or natural extracts.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a moderately polar compound like 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase.

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of terpenoids might consist of a gradient of acetonitrile (B52724) and water, or methanol (B129727) and water. researchgate.net The inclusion of a small amount of acid, such as formic acid, can improve peak shape and resolution. uft-plovdiv.bg

Detection of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, can be challenging as it lacks a strong chromophore for UV-Vis detection at higher wavelengths. However, detection at lower wavelengths (around 200-215 nm) is often feasible for compounds containing carbon-carbon double and triple bonds. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed, which is a universal detector that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds. nih.gov

The purity of a sample of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will exhibit a single major peak with minimal contributions from other impurities.

For the analytical separation of diastereomers, which may be formed during the synthesis of chiral molecules, HPLC with a chiral stationary phase or derivatization with a chiral resolving agent followed by separation on a standard silica gel column can be employed. nih.gov

Below is an interactive data table summarizing typical HPLC parameters that could be utilized for the purity assessment of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-.

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) uft-plovdiv.bg
Mobile Phase Acetonitrile:Water (Gradient Elution) researchgate.net
Gradient 50% Acetonitrile to 95% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm uft-plovdiv.bg
Expected Retention Time ~12.5 min

Utilization of Advanced Hyphenated Analytical Techniques

To obtain more comprehensive structural information and to analyze complex mixtures containing 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, hyphenated analytical techniques are employed. These techniques couple a separation method, such as Gas Chromatography (GC) or HPLC, with a spectroscopic detection method, most commonly Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, GC-MS is a highly suitable analytical method. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for confident identification.

The interpretation of the mass spectrum of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, would involve identifying the molecular ion peak (M+) and characteristic fragment ions. The fragmentation pattern would be influenced by the presence of the hydroxyl group, the double bond, and the triple bond. The National Institute of Standards and Technology (NIST) Mass Spectral database is a valuable resource for comparing experimentally obtained spectra with those of known compounds for identification. pharmacyjournal.info

The following interactive data table presents plausible GC-MS data for 6-Hepten-3-yn-2-ol, 2,6-dimethyl-.

ParameterValue
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) phytojournal.com
Carrier Gas Helium at 1 mL/min pharmacyjournal.info
Oven Temperature Program 70 °C (2 min), then ramp to 280 °C at 10 °C/min phytojournal.com
Injector Temperature 250 °C pharmacyjournal.info
MS Ionization Mode Electron Ionization (EI) at 70 eV pharmacyjournal.info
Mass Range m/z 40-400
Retention Time ~8.9 min
Predicted m/z Fragments 138 (M+), 123 (M-CH3), 105 (M-CH3-H2O), 95, 81, 67, 59

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile compounds, LC-MS is the preferred hyphenated technique. The separation is achieved by HPLC, as described previously, and the eluent is introduced into a mass spectrometer. The interface between the LC and the MS is crucial and typically involves techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

LC-MS provides both the retention time from the HPLC and the mass-to-charge ratio from the MS, offering a high degree of certainty in compound identification. This technique is particularly useful for analyzing complex mixtures and for the quantitative analysis of target compounds in various matrices.

Applications and Utility of 6 Hepten 3 Yn 2 Ol, 2,6 Dimethyl in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

Polyfunctionalized molecules, such as those with the heptenynol framework, are valuable building blocks for creating complex molecular architectures. Their multiple reactive sites allow for sequential and controlled chemical transformations, minimizing steps and often avoiding the need for cumbersome protecting group strategies. The primary and most extensively documented application of this molecular framework is in the synthesis of the antifungal agent Terbinafine. d-nb.info In this context, the enynol structure serves as the foundational backbone, which is then elaborated through a series of reactions to yield the final active pharmaceutical ingredient. d-nb.info While its application is dominated by its role in pharmaceutical synthesis, the inherent reactivity of the double bond, triple bond, and hydroxyl group suggests potential for broader use in constructing diverse and complex organic structures.

Precursor in Natural Product Synthesis Investigations

Enynes and unsaturated alcohols are fundamental precursors in the synthesis of natural products due to the array of chemical transformations they can undergo. However, investigations specifically employing 6-hepten-3-yn-2-ol, 2,6-dimethyl- or its isomers as precursors in the total synthesis of natural products are not prominently featured in current scientific literature. The utility of such building blocks is recognized in principle for constructing complex carbon skeletons, including cyclic and polycyclic systems through cycloaddition and annulation reactions. This suggests a potential, though currently underexplored, role for these compounds in future natural product synthesis campaigns.

Role as a Synthetic Intermediate for Pharmaceutical and Agrochemical Compounds through Derivatization

The most significant and well-documented role of the 2,6-dimethylheptenynol skeleton is as a key intermediate in the production of pharmaceuticals. d-nb.info Specifically, its isomer 6,6-dimethyl-1-hepten-4-yn-3-ol is the direct precursor to the widely used allylamine (B125299) antimycotic agent, Terbinafine. google.comgoogleapis.com The synthesis of Terbinafine hinges on the strategic derivatization of this enynol intermediate, primarily through the conversion of the alcohol group into a halogen, creating a reactive site for subsequent coupling reactions. wipo.int

The conversion of the precursor, 6,6-dimethyl-1-hepten-4-yn-3-ol, into its halogenated analogues is a critical step in the synthesis of Terbinafine. google.com These halogenated intermediates, possessing a reactive leaving group, are primed for nucleophilic substitution with N-methyl-1-naphthalenemethylamine to form the final drug substance. google.com

1-Bromo-6,6-dimethyl-2-hepten-4-yne: This bromo-analogue is synthesized by treating 6,6-dimethyl-1-hepten-4-yn-3-ol with a brominating agent. prepchem.com One documented laboratory method involves reacting the alcohol with a mixture of 48% hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). prepchem.com The reaction yields a mixture of trans- and cis-isomers of the bromo-derivative, which can be used directly in the subsequent alkylation step. prepchem.com

1-Chloro-6,6-dimethyl-2-hepten-4-yne: The chloro-analogue is a crucial intermediate for Terbinafine and can be synthesized from 6,6-dimethyl-1-hepten-4-yn-3-ol. chemicalbook.comchemicalbook.com Various chlorinating agents are used, including phosphorus trichloride (B1173362), thionyl chloride, and boron trichloride. chemicalbook.comgoogle.com A typical procedure involves reacting the alcohol with boron trichloride in hexane, which has been shown to produce the desired chlorinated intermediate in high yield. chemicalbook.comchemicalbook.com Alternative routes include the Sonogashira coupling of tert-butyl acetylene (B1199291) with (E)-1,3-dichloropropylene. google.comwikipedia.org

Table 1: Synthesis of Halogenated Intermediates
Target IntermediatePrecursorKey ReagentsSignificanceReference
1-Bromo-6,6-dimethyl-2-hepten-4-yne6,6-dimethyl-1-hepten-4-yn-3-ol48% HBr, PBr₃Intermediate for Terbinafine synthesis via bromination route. prepchem.com
1-Chloro-6,6-dimethyl-2-hepten-4-yne6,6-dimethyl-1-hepten-4-yn-3-olBoron trichloride (BCl₃) or HClKey intermediate for Terbinafine synthesis via chlorination route. chemicalbook.com

The geometry of the double bond in the halogenated intermediate is crucial, as the (E)-isomer (trans) of Terbinafine is the active form of the drug. google.com Therefore, achieving high stereoselectivity in the formation of the (E)-1-halo-6,6-dimethyl-2-hepten-4-yne intermediate is a primary goal of synthetic process development.

Table 2: Comparison of Stereoselectivity in Chlorination Reactions
Method/ReagentAchieved E:Z RatioYieldReference
Traditional Chlorination (e.g., PCl₃, SOCl₂)~ 3:1Variable, lower impact due to purification needs google.com
Boron Trichloride Mediated Synthesis9:195% chemicalbook.com

Integration into Novel Material Development Research

The development of novel organic materials for electronics, optics, and other advanced applications often relies on building blocks with unique structural and electronic properties. Enynes are a class of compounds that have found use in the synthesis of organic materials and nanomaterials. wikipedia.org The conjugated ene-yne system within the 6-hepten-3-yn-2-ol, 2,6-dimethyl- framework is, in principle, a candidate for integration into polymers or other macromolecular structures. However, specific research detailing the use of 6-hepten-3-yn-2-ol, 2,6-dimethyl- or its close isomers in the field of materials science has not been reported in the literature. Its application in this area remains a field for potential future investigation.

Theoretical and Computational Chemistry Investigations of 6 Hepten 3 Yn 2 Ol, 2,6 Dimethyl

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no published research on molecular dynamics simulations of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-. MD simulations are employed to study the dynamic behavior of molecules, including their conformational changes over time and how they interact with other molecules, such as solvents or biological macromolecules.

Electrostatic Potential Mapping and Charge Distribution Analysis

No literature is available on the electrostatic potential mapping or charge distribution analysis of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-. These analyses are critical for understanding how a molecule will interact with other polar molecules and for identifying regions susceptible to electrophilic or nucleophilic attack.

Predictive Modeling for Reaction Pathways and Product Outcomes

Predictive modeling for the reaction pathways and potential products of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-, has not been documented in the scientific literature. This type of computational investigation is essential for designing synthetic routes and for understanding the mechanisms of chemical reactions involving the compound.

Future Research Directions and Emerging Paradigms

Advancements in Synthetic Methodologies for Enynols

The development of efficient and stereoselective synthetic routes to enynols is a cornerstone of their application in organic synthesis. rsc.org Future research will likely focus on the refinement of existing methods and the discovery of novel catalytic systems to access 6-Hepten-3-yn-2-ol, 2,6-dimethyl- and its analogs with high precision.

Key areas for advancement include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- is a significant goal. This would provide access to enantiomerically pure forms of the molecule, which is crucial for applications in medicinal chemistry and materials science.

Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have proven effective in the synthesis of related enyne structures. nih.gov Future work could explore the use of more earth-abundant and less toxic metals, such as iron or nickel, to develop more sustainable synthetic protocols.

Multicomponent Reactions: Designing one-pot multicomponent reactions that assemble 6-Hepten-3-yn-2-ol, 2,6-dimethyl- from simple, readily available starting materials would significantly improve synthetic efficiency. nih.gov

A comparative table of potential synthetic approaches is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric Addition of Alkynes to AldehydesHigh enantioselectivityDevelopment of novel chiral ligands
Cross-Coupling ReactionsModular and convergentExploration of new catalyst systems
Ring-Opening of Propargyl EpoxidesAccess to functionalized enynolsRegio- and stereoselective control

Elucidation of Complex Reaction Mechanisms

The reactivity of enynols is often complex, with the potential for multiple reaction pathways to compete. A thorough understanding of the reaction mechanisms governing the transformations of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- is essential for controlling its reactivity and for designing new synthetic applications.

Future mechanistic studies could involve:

Kinetic Analysis: Detailed kinetic studies can provide valuable insights into the rate-determining steps of reactions and the influence of reaction parameters on product distribution. universityofgalway.ienih.gov

In Situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to observe reactive intermediates and to gain a real-time understanding of reaction progress.

Isotopic Labeling Studies: The use of isotopically labeled substrates can help to trace the pathways of atoms and to distinguish between different possible mechanisms.

Understanding the mechanistic intricacies of reactions such as cyclizations, rearrangements, and additions will be pivotal. For instance, the cascade cyclization of enynols is a powerful tool for the construction of complex carbo- and heterocyclic frameworks. rsc.org

Exploration of Novel Biomedical Applications through Derivatization

While 6-Hepten-3-yn-2-ol, 2,6-dimethyl- itself has no currently known biological activity, its functional groups offer multiple points for derivatization to create a library of new compounds for biological screening. The enynol scaffold is present in some bioactive natural products, suggesting that derivatives of this simple enynol could exhibit interesting pharmacological properties. nih.gov

Future research in this area could focus on:

Synthesis of Analogs: A systematic medicinal chemistry campaign could be undertaken to synthesize a diverse range of analogs of 6-Hepten-3-yn-2-ol, 2,6-dimethyl-. acs.org This would involve modifying the substituents on the alkene and alkyne, as well as derivatizing the hydroxyl group.

High-Throughput Screening: The resulting library of compounds could be screened against a variety of biological targets to identify potential lead compounds for drug discovery. acs.org

Structure-Activity Relationship (SAR) Studies: Once a hit is identified, further rounds of synthesis and testing would be required to establish a clear SAR and to optimize the potency and selectivity of the compound. acs.org

The table below outlines potential derivatization strategies and their rationale:

Derivatization SitePotential ModificationRationale for Biomedical Exploration
Hydroxyl GroupEsterification, etherificationModulate solubility and metabolic stability
AlkeneEpoxidation, dihydroxylationIntroduce new stereocenters and functional groups
AlkyneClick chemistry, hydrationConjugation to biomolecules, introduction of carbonyls

Computational Design and Prediction of Structure-Reactivity Relationships

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like 6-Hepten-3-yn-2-ol, 2,6-dimethyl-. rsc.org Density Functional Theory (DFT) and other computational methods can be employed to:

Model Reaction Pathways: Computational modeling can be used to calculate the energies of transition states and intermediates for various reaction pathways, providing insights into reaction mechanisms and selectivity. nih.gov

Predict Spectroscopic Properties: The calculation of NMR, IR, and other spectroscopic data can aid in the characterization of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- and its derivatives.

Design Novel Catalysts: Computational methods can be used to design new catalysts with enhanced activity and selectivity for specific transformations of enynols. rsc.org

Virtual Screening: The use of computational docking and other virtual screening techniques can help to prioritize which derivatives of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- are most likely to exhibit biological activity. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis and study of compounds like 6-Hepten-3-yn-2-ol, 2,6-dimethyl-. nih.govmdpi.com

Future research in this area could explore:

Continuous Synthesis: Developing a continuous flow process for the synthesis of 6-Hepten-3-yn-2,6-dimethyl- would enable its production in a safer, more efficient, and more scalable manner. innosyn.comnih.gov

Reaction Optimization: Automated flow chemistry platforms can be used to rapidly screen a wide range of reaction conditions, such as temperature, pressure, and catalyst loading, to quickly identify the optimal conditions for a given transformation. tue.nl

In-line Analysis: The integration of in-line analytical techniques, such as HPLC and mass spectrometry, with flow reactors allows for real-time monitoring of reaction progress and product purity.

The combination of flow chemistry with automated synthesis and high-throughput experimentation has the potential to dramatically accelerate the discovery and development of new reactions and applications for 6-Hepten-3-yn-2-ol, 2,6-dimethyl-. illinois.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.